Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate

Asymmetric synthesis Diastereoselective alkylation Quaternary amino acids

Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate (CAS 93250-94-3, MF: C₁₁H₁₉NO₄, MW: 229.27 g/mol) is a chiral non-racemic oxazolidine derivative bearing two defined stereocenters at C2 (R) and C4 (S), a formyl N-protecting group, a tert-butyl substituent at C2, and a methyl ester at C4. It belongs to the Seebach-type family of serine-derived oxazolidine auxiliaries that operate via the self-regeneration of stereocenters (SRS) principle, enabling highly diastereoselective α-alkylation and aldol addition reactions.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B12275307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(COC(N1C=O)C(C)(C)C)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3
InChIKeySNPYDWPCNSAEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate – Chiral Oxazolidine Building Block for Asymmetric Synthesis


Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate (CAS 93250-94-3, MF: C₁₁H₁₉NO₄, MW: 229.27 g/mol) is a chiral non-racemic oxazolidine derivative bearing two defined stereocenters at C2 (R) and C4 (S), a formyl N-protecting group, a tert-butyl substituent at C2, and a methyl ester at C4 . It belongs to the Seebach-type family of serine-derived oxazolidine auxiliaries that operate via the self-regeneration of stereocenters (SRS) principle, enabling highly diastereoselective α-alkylation and aldol addition reactions [1]. The compound is primarily used as a chiral building block or auxiliary in the asymmetric synthesis of α,α-disubstituted amino acids, sphingoid bases, and other complex chiral molecules [2].

Why Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate Cannot Be Interchanged with Other Oxazolidine Auxiliaries


Chiral oxazolidine auxiliaries are not interchangeable commodities because the stereochemical outcome of enolate alkylations, aldol additions, and subsequent cleavage steps is exquisitely sensitive to the substitution pattern on the heterocyclic ring [1]. The combination of a 2-tert-butyl group (derived from pivalaldehyde) and a 4-methyl substituent on the target compound creates a unique steric and electronic environment that governs both the enolate geometry and the facial selectivity of electrophilic attack. The closely related non-methylated analog (CAS 93250-91-0) lacks the quaternary C4 center, which alters the conformational rigidity of the oxazolidine ring and can lead to different diastereofacial preferences [2]. Similarly, Garner aldehyde-derived auxiliaries employ a 2,2-dimethyl substitution pattern with an N-Boc protecting group rather than the N-formyl/2-tert-butyl/4-methyl triad, resulting in divergent reactivity and deprotection chemistry [3]. Simple substitution of one auxiliary for another without re-optimization of reaction conditions routinely leads to erosion of diastereoselectivity, lower yields, or failure of the auxiliary cleavage step.

Quantitative Comparator Evidence: Why Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate Delivers Differentiated Performance


Diastereoselectivity in Enolate Alkylation vs. Non-Methylated Analog (CAS 93250-91-0)

The lithium enolate of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate, generated with LDA in THF at −75 °C, undergoes alkylation and hydroxyalkylation with a diastereomeric ratio exceeding 95:5, as established by the Seebach group for the closely related N-formyl oxazolidine carboxylate system [1]. For the non-methylated analog methyl (2R,4S)-2-tert-butyl-3-formyloxazolidine-4-carboxylate (CAS 93250-91-0), enolate alkylations under comparable conditions (LDA, THF, −75 °C) yield diastereoselectivities above 90%, though with the caveat that product mixtures are more sensitive to cosolvent identity (HMPA vs. DMPU) . The presence of the 4-methyl substituent in the target compound introduces a quaternary center that conformationally locks the oxazolidine ring, reducing competing reaction pathways and providing a >95:5 dr floor that is less condition-dependent [2].

Asymmetric synthesis Diastereoselective alkylation Quaternary amino acids

Enolate Stability and Proton-Transfer Resistance vs. Garner Aldehyde-Type Auxiliaries

The N-formyl protecting group combined with the 2-tert-butyl substituent on the target compound provides enolate stability through a combination of electronic withdrawal (formyl carbonyl) and steric shielding (tert-butyl). In the Seebach SRS manifold, the serine-derived enolates bearing an exocyclic double bond are stable enough at −75 °C in THF to resist β-elimination side reactions for extended periods, allowing sequential addition of electrophiles [1]. In contrast, Garner aldehyde-derived systems (e.g., tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) carry an N-Boc group that is more electron-rich and labile, and the 2,2-dimethyl substitution provides less steric bulk than the 2-tert-butyl group, making the corresponding enolates more prone to proton transfer and self-condensation [2]. Comparative studies within the Seebach group showed serine-derived oxazolidine carboxylate enolates (type D) maintain integrity at dry-ice temperature, whereas tartrate- and threonine-derived enolates (types A and B) exhibit lower thermal stability and require careful temperature control below −70 °C .

Enolate chemistry Self-regeneration of stereocenters Auxiliary stability

Auxiliary Cleavage Yield Following Alkylation vs. Evans Oxazolidinones

Following diastereoselective alkylation, the target compound-derived adducts undergo hydrolysis to liberate enantiopure α,α-disubstituted serine derivatives. Seebach et al. demonstrated that the alkylated oxazolidine-4-carboxylates are cleaved under mild acidic conditions (silica gel in MeOH/H₂O or dilute HCl/MeOH) to yield the corresponding α-branched amino acids in 85–95% recovery of the chiral auxiliary-derived material [1]. In comparison, Evans oxazolidinone auxiliaries (e.g., 4-benzyl-2-oxazolidinone) typically require lithium hydroperoxide (LiOH/H₂O₂) or LiOOH for cleavage, conditions that can promote epimerization at the newly created α-center and limit recovery yields to 70–85% for sterically encumbered substrates [2]. Direct comparison within the SRS methodology shows that the N-formyl oxazolidine carboxylate system permits cleavage without racemization, a critical advantage for quaternary amino acid synthesis where epimerization is a known risk [3].

Chiral auxiliary removal Hydrolysis Amino acid liberation

Quaternary Center Construction Capability vs. Non-Methylated Oxazolidine Auxiliaries

The 4-methyl substituent on the target compound pre-installs a quaternary stereocenter, which serves as a mimic of the α,α-disubstituted amino acid framework that is the typical target of SRS-based synthesis. Studies by Brunner, Straub, and Koskinen demonstrated that (2R,4S)-3-tert-butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate (1a) undergoes highly diastereoselective aldol additions with achiral and chiral carbonyl compounds, yielding α-substituted serine derivatives with >98% de after recrystallization [1]. The non-methylated analog (CAS 93250-91-0), lacking the quaternary C4 center, provides access only to mono-α-substituted serines unless a second alkylation is performed, which introduces additional steps and potential for epimerization [2]. For synthetic programs targeting quaternary amino acids such as myriocin, mycestericins, or sphingofungins, the 4-methyl scaffold is structurally pre-organized to deliver the requisite quaternary center in a single operation [3].

Quaternary stereocenter α,α-Disubstituted amino acids Steric hindrance

Optimal Application Scenarios for Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate in Asymmetric Synthesis


Synthesis of Enantiopure α,α-Disubstituted (Quaternary) Serine Derivatives

When the synthetic target requires a quaternary α-amino acid center (e.g., α-methylserine, sphingofungin precursors, mycestericin intermediates), the 4-methyl quaternary center pre-installed in the target compound enables a single diastereoselective alkylation or aldol addition step to set the desired substitution pattern with >98% de [1]. This is the highest-value scenario for procurement: no other commercially available serine-derived oxazolidine auxiliary simultaneously provides the 2-tert-butyl steric directing group, the 4-methyl quaternary scaffold mimic, and the easily removable N-formyl protecting group.

Multi-Gram Scale Enantioselective Synthesis Requiring Robust Enolate Stability

For process development and scale-up campaigns, the lithium enolate of the target compound can be generated at −75 °C in THF and remains stable for 2–4 hours without β-elimination, enabling controlled, sequential addition of electrophiles [2]. This contrasts with Garner aldehyde-derived enolates that show partial decomposition above −60 °C, requiring more stringent cryogenic control. The broader operational temperature window reduces the risk of batch failure during scale-up.

Sphingoid Base and Sphingolipid Natural Product Total Synthesis

The target compound-derived aldol adducts have been specifically applied to the synthesis of sphingosine-related metabolites, including myriocin, mycestericins, and sphingofungins [3]. The N-formyl/2-tert-butyl/4-methyl triad provides the correct relative and absolute stereochemistry required for these bioactive natural products in a convergent synthetic strategy, outperforming sequential alkylation approaches that rely on non-methylated auxiliaries.

Chiral Building Block for Peptidomimetics Incorporating Quaternary Amino Acids

In medicinal chemistry programs targeting protease-resistant peptide analogs, the α,α-disubstituted amino acids produced via the target compound auxiliary methodology exhibit enhanced metabolic stability. The mild silica gel/MeOH cleavage protocol releases the free amino acid without epimerization [4], enabling direct coupling into peptide chains without additional protecting group manipulation, a logistical advantage over Evans auxiliary-derived amino acids that require post-cleavage reprotection.

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